

Advanced FTIR Characterization of *p*-Bromobenzyl Chloroformate

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Compound of Interest

Compound Name: *p*-Bromobenzyl chloroformate

CAS No.: 5798-78-7

Cat. No.: B1338888

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Technical Guide for Structural Validation and Quality Control

Executive Summary & Chemical Context

***p*-Bromobenzyl chloroformate** (CAS: 5798-78-7) is a halo-substituted benzyl chloroformate derivative.^{[1][2]} In drug development and organic synthesis, it serves as a critical acylating agent for amine protection. Its reactivity, driven by the electrophilic chloroformate group, makes it susceptible to rapid hydrolysis.

FTIR spectroscopy is the primary technique for:

- Identity Confirmation: Validating the chloroformate carbonyl and para-substituted aromatic ring.
- Purity Assessment: Detecting hydrolysis products (*p*-bromobenzyl alcohol) before the reagent is committed to high-value peptide coupling cycles.

Chemical Structure & Properties^{[2][3][4][5][6][7]}

- Formula: $C_8H_6BrClO_2$ ^{[1][2][3]}
- Molecular Weight: 249.49 g/mol ^{[1][2][3]}
- Physical State: Low-melting crystalline solid (mp ~30–35 °C) or supercooled liquid.

- Key Reactivity: The C(O)Cl moiety is highly moisture-sensitive.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the sampling protocol must account for the compound's moisture sensitivity and low melting point.

Sampling Technique: Attenuated Total Reflectance (ATR)

Recommendation: Single-bounce Diamond or ZnSe ATR. Rationale:

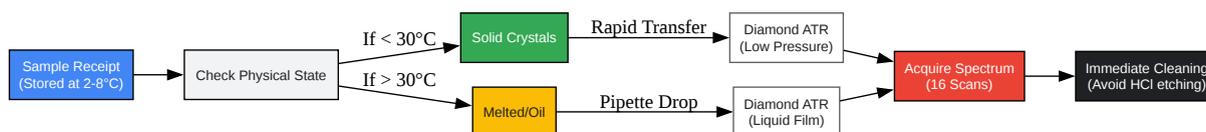
- Moisture Control: Traditional KBr pellet preparation exposes the sample to atmospheric moisture and hygroscopic KBr, accelerating hydrolysis to p-bromobenzyl alcohol. ATR requires no sample dilution, minimizing exposure time.
- Thermal Management: As a low-melting solid, the pressure from an ATR anvil can sometimes melt the sample. A liquid film analysis is acceptable if the sample melts, provided the crystal window is compatible (Diamond is chemically resistant to the HCl byproduct; ZnSe is acceptable but requires immediate cleaning).

Acquisition Parameters

Parameter	Setting	Causality
Resolution	4 cm ⁻¹	Sufficient to resolve the sharp carbonyl band without introducing excessive noise.
Scans	16–32	Balances signal-to-noise ratio with the need for speed to prevent degradation on the crystal.
Spectral Range	4000–600 cm ⁻¹	Covers the high-frequency O-H/C-H region and the critical fingerprint (C-Cl/C-Br) region.
Apodization	Blackman-Harris	Minimizes side-lobes for sharp crystalline peaks.

Workflow Diagram

The following logic flow dictates the handling of the sample to preserve integrity.



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Figure 1: Decision matrix for FTIR sampling of low-melting chloroformates.

Spectral Interpretation & Band Assignment

The spectrum of **p-bromobenzyl chloroformate** is dominated by the electron-withdrawing effects of the chlorine and bromine atoms.

The Chloroformate Carbonyl (C=O)[4]

- Position: 1770 – 1785 cm^{-1} (Strong)
- Mechanistic Insight: Unlike typical esters (1735–1750 cm^{-1}), chloroformates exhibit a significant high-frequency shift. The chlorine atom is highly electronegative (Inductive effect - I), which pulls electron density away from the carbonyl carbon. This suppresses the resonance contribution (which normally lowers the bond order) and effectively shortens the C=O bond, increasing its force constant () and vibrational frequency ().
 - Note: A doublet may occasionally be observed due to Fermi resonance or rotational isomerism (cis/trans conformers regarding the C-O bond), though the high-frequency singlet is most diagnostic.

The C-O-C Asymmetric Stretch

- Position: 1130 – 1170 cm^{-1} (Strong)
- Assignment: Coupled stretching of the ester linkage ($\text{C}(\text{=O})\text{-O-CH}_2$). This band is intense and broad, typical of carbonates and chloroformates.

Aromatic & Substituent Bands

- C-H Stretch (Aromatic): 3050 – 3100 cm^{-1} (Weak).
- C-H Stretch (Methylene $\text{-CH}_2\text{-}$): 2900 – 2980 cm^{-1} (Weak). The benzyl CH_2 group is attached to an electronegative oxygen, slightly stiffening these bonds.
- Ring Breathing: $\sim 1590 \text{ cm}^{-1}$ and 1490 cm^{-1} . Characteristic of the benzene ring.
- Para-Substitution Pattern:
 - Overtones: Weak combination bands in the 1800–2000 cm^{-1} region (often obscured by the strong $\text{C}=\text{O}$).
 - Out-of-Plane (OOP) Bending: 800 – 850 cm^{-1} . A strong, sharp band diagnostic of para-disubstituted benzene rings (two adjacent H atoms).
- C-Cl Stretch: 680 – 700 cm^{-1} . Often obscured or mixed with ring modes, but contributes to the "fingerprint" complexity below 800 cm^{-1} .
- C-Br Stretch: 1010 – 1070 cm^{-1} (In-plane ring vibration sensitive to Br mass). The heavy bromine atom generally shifts ring modes to lower frequencies.

Summary Table of Diagnostic Bands

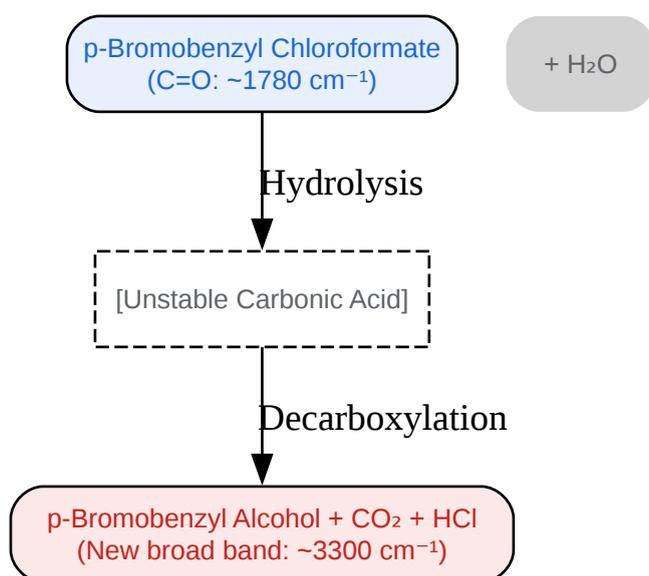
Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Diagnostic Value
1770–1785	Chloroformate	C=O[1] Stretch	Primary ID (High freq confirms -COCl)
1130–1170	Ester	C-O-C Stretch	Confirm backbone integrity
800–850	Aromatic Ring	C-H OOP Bend	Confirms para-substitution
~3300	Hydroxyl (Impurity)	O-H Stretch	Quality Control (Indicates hydrolysis)

Quality Control: Monitoring Degradation

The primary failure mode for **p-bromobenzyl chloroformate** is hydrolysis upon contact with atmospheric moisture. This reaction yields p-bromobenzyl alcohol, CO₂, and HCl.

The Degradation Pathway

Understanding the chemical breakdown is essential for interpreting spectral changes.



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Figure 2: Hydrolysis pathway leading to spectral contamination.

QC Pass/Fail Criteria

To validate a batch for synthesis:

- Check 3200–3600 cm^{-1} : This region must be flat.
 - Fail: Appearance of a broad hump indicates formation of p-bromobenzyl alcohol (O-H stretch).
- Check 1780 cm^{-1} :
 - Pass: Sharp, distinct peak.
 - Fail: Broadening or shouldering. Note that the carbonate byproduct (if generated by base-catalyzed degradation) would show a C=O shift to $\sim 1740 \text{ cm}^{-1}$.
- Check Baseline: An upward sloping baseline in the high-frequency region often indicates scattering from physical degradation or moisture condensation on the ATR crystal.

Safety & Handling

- Lachrymator: Chloroformates are potent lachrymators. FTIR analysis must be performed in a well-ventilated lab or with a snorkel hood over the ATR accessory.
- Corrosivity: The hydrolysis product is HCl.[4] Ensure the ATR plate (specifically the metal puck surrounding the diamond) is wiped with a mild base (e.g., dilute bicarbonate) followed by water and isopropanol immediately after analysis to prevent pitting.

References

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Sources

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